molecular formula C12H11N B1347097 2-(p-Tolyl)pyridine CAS No. 4467-06-5

2-(p-Tolyl)pyridine

Cat. No. B1347097
CAS RN: 4467-06-5
M. Wt: 169.22 g/mol
InChI Key: KJNZQKYSNAQLEO-UHFFFAOYSA-N
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Description

2-(p-Tolyl)pyridine is a heterocyclic compound with the empirical formula C12H11N1. It is used as a pharmaceutical intermediate1 and in the preparation of chloro complexes of nickel, copper, and cobalt1. It is also a component of Tris [2- (p -tolyl)pyridine]iridium (III), a solution-processable small molecule used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays2.



Synthesis Analysis

The synthesis of 2-(p-Tolyl)pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C3. This process yields 2-substituted pyridines3. Another approach involves the cross-coupling of aryl bromides with 2-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P3.



Molecular Structure Analysis

The molecular weight of 2-(p-Tolyl)pyridine is 169.22 g/mol1. Its structure consists of a pyridine ring attached to a p-tolyl group1. The SMILES string representation of its structure is Cc1ccc(cc1)-c2ccccn21.



Chemical Reactions Analysis

2-(p-Tolyl)pyridine can undergo various chemical reactions. For instance, it can participate in the formation of chloro complexes with nickel, copper, and cobalt1. It can also be used in the synthesis of Tris [2- (p -tolyl)pyridine]iridium (III), a compound used in LED displays2.



Physical And Chemical Properties Analysis

2-(p-Tolyl)pyridine is a liquid at room temperature1. It has a refractive index of 1.6171 and a density of 0.99 g/mL at 25 °C1. Its boiling point is between 170-180 °C at 20 mmHg1.


Scientific Research Applications

1. Heterocyclic Building Blocks

  • Application Summary : “2-(p-Tolyl)pyridine” is used as a building block in the synthesis of various heterocyclic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, “2-(p-Tolyl)pyridine” would be reacted with other reagents under controlled conditions to form the desired heterocyclic compound .
  • Results or Outcomes : The outcomes of these syntheses would be new heterocyclic compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

2. Pharmaceutical Intermediate

  • Application Summary : “2-(p-Tolyl)pyridine” may be used as an intermediate in the synthesis of pharmaceutical compounds .
  • Methods of Application : As an intermediate, “2-(p-Tolyl)pyridine” would be used in a stepwise synthesis of a more complex pharmaceutical compound. The specific procedures would depend on the target compound .
  • Results or Outcomes : The use of “2-(p-Tolyl)pyridine” as an intermediate can lead to the synthesis of new pharmaceutical compounds with potential therapeutic applications .

3. Fluorescent Probes

  • Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of fluorescent probes for the detection of Hg(II) ions .
  • Methods of Application : The synthesis of these probes involved a multicomponent Chichibabin pyridine synthesis reaction .
  • Results or Outcomes : The synthesized probes were found to have distinct photoemissive properties in the selective sensing of Hg(II) ions .

4. Preparation of Chloro Complexes

  • Application Summary : “2-(p-Tolyl)pyridine” has been used in the preparation of chloro complexes of nickel, copper, and cobalt .
  • Methods of Application : The specific methods of application can vary depending on the particular complex being synthesized. Generally, “2-(p-Tolyl)pyridine” would be reacted with a metal salt in the presence of a chlorine source .
  • Results or Outcomes : The outcomes of these syntheses would be new metal complexes with potential applications in various fields such as catalysis and materials science .

5. Electron Transporting Material

  • Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of a novel electron-transporting material, 2,7-di([3,2’:6’,3’‘-terpyridin]-4’-yl)-9,9’-spirobifluorene (27-mTPSF), for use in organic light-emitting diodes (OLEDs) .
  • Methods of Application : The synthesis of 27-mTPSF involved combining electron-withdrawing terpyridine (TPY) moieties with rigid twisted spirobifluorene .
  • Results or Outcomes : The synthesized material displayed excellent electron injection and electron transporting properties, contributing to the enhancement of the device lifetime .

6. Phosphorescent Emitter in OLED Devices

  • Application Summary : Tris[2-(p-tolyl)pyridine]iridium(III), a compound derived from “2-(p-Tolyl)pyridine”, is widely utilized as a phosphorescent emitter in OLED devices .
  • Methods of Application : The compound is incorporated into the emissive layer of an OLED device, where it emits light upon electrical excitation .
  • Results or Outcomes : The use of this compound as a phosphorescent emitter can contribute to the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .

7. Preparation of Chloro Complexes

  • Application Summary : “2-(p-Tolyl)pyridine” has been used in the preparation of chloro complexes of nickel, copper, and cobalt .
  • Methods of Application : The specific methods of application can vary depending on the particular complex being synthesized. Generally, “2-(p-Tolyl)pyridine” would be reacted with a metal salt in the presence of a chlorine source .
  • Results or Outcomes : The outcomes of these syntheses would be new metal complexes with potential applications in various fields such as catalysis and materials science .

8. Electron Transporting Material

  • Application Summary : “2-(p-Tolyl)pyridine” has been used in the synthesis of a novel electron-transporting material, 2,7-di([3,2’:6’,3’‘-terpyridin]-4’-yl)-9,9’-spirobifluorene (27-mTPSF), for use in organic light-emitting diodes (OLEDs) .
  • Methods of Application : The synthesis of 27-mTPSF involved combining electron-withdrawing terpyridine (TPY) moieties with rigid twisted spirobifluorene .
  • Results or Outcomes : The synthesized material displayed excellent electron injection and electron transporting properties, contributing to the enhancement of the device lifetime .

9. Phosphorescent Emitter in OLED Devices

  • Application Summary : Tris[2-(p-tolyl)pyridine]iridium(III), a compound derived from “2-(p-Tolyl)pyridine”, is widely utilized as a phosphorescent emitter in OLED devices .
  • Methods of Application : The compound is incorporated into the emissive layer of an OLED device, where it emits light upon electrical excitation .
  • Results or Outcomes : The use of this compound as a phosphorescent emitter can contribute to the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .

properties

IUPAC Name

2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNZQKYSNAQLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196266
Record name 2-(p-Tolyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyl)pyridine

CAS RN

4467-06-5
Record name 2-(4-Methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4467-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Tolyl)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065
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Record name 2-(p-Tolyl)pyridine
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Record name 2-(p-tolyl)pyridine
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Synthesis routes and methods

Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
607
Citations
FO Garces, K Dedeian, NL Keder… - … Section C: Crystal …, 1993 - scripts.iucr.org
Di-/x-chloro-tetrakis [2-(p-tolyl-rC2) pyri-dine-KN] diiridium (III) toluene solvate,(I),[Ir2 (C12)-(CI2HloN) 4] 0.5 C7H8, Mr--1174.3, tetragonal, I41cd, a= 16.90 (2), c= 33.31 (3)/~, V= 9513.7/…
Number of citations: 90 scripts.iucr.org
I Gryca, K Czerwińska, A Maroń, B Machura… - Journal of …, 2018 - Elsevier
Two cyclometalated alkynylgold(III) complexes [AuCl(tpy)(C≡C–C 6 H 4 CH 3 )] (1) and [AuCl(ppy)(C≡C–C 6 H 4 CH 3 )] (2), where ppy = 2-phenylpyridine and tpy = 2-(p-tolyl)-pyridine…
Number of citations: 2 www.sciencedirect.com
Y Komaki, T Tsukamoto, Y Oishi, Y Shibasaki - Reactive and Functional …, 2022 - Elsevier
Polymerization of thymol (2-isopropyl-5-methylphenol) was conducted using a bulky copper catalyst (CuCl-2-(p-tolyl)pyridine) in toluene under dioxygen atmosphere to give the …
Number of citations: 1 www.sciencedirect.com
JR Allan, BR Carson, DL Gerrard, J Birnie - Thermochimica acta, 1990 - Elsevier
Some chloro complexes of cobalt, nickel and copper with 2-(p-tolyl) pyridine have been prepared. The stereochemical configurations of the complexes were deduced using spectral and …
Number of citations: 9 www.sciencedirect.com
EC Volpe, AR Chadeayne, PT Wolczanski… - Journal of …, 2007 - Elsevier
… Diphenylacetylene (Aldrich) was used as received; 2-phenyl-pyridine and 2-p-tolyl-pyridine (Aldrich) were degassed and stored under nitrogen; KBr (Mallinckrodt) and LiBr (Aldrich) …
Number of citations: 22 www.sciencedirect.com
EA Katlenok, KP Balashev - Russian Journal of General …, 2013 - researchgate.net
The optical and electrochemical properties of cyclometallated Pt (IV) complexes have been less studied as compared with those of Pt (II) and Ir (III) complexes. Here, we report on [Pt (C^ …
Number of citations: 1 www.researchgate.net
J Zhang, E Khaskin, NP Anderson, PY Zavalij… - scholar.archive.org
General. All manipulations were carried out under purified argon using standard Schlenk and glove-box techniques. Solvents were dried and distilled following standard protocols and …
Number of citations: 0 scholar.archive.org
JR Allan, BR Carson, DL Gerrard, J Birnie - European polymer journal, 1990 - Elsevier
The chloro complexes of 2-(p.tolyl)pyridine and 4-aminoquinaldine with cobalt (II), nickel (II) and copper (II) have been prepared. The 4-aminoquinaldine complexes have polymeric …
Number of citations: 3 www.sciencedirect.com
Y Shibasaki, Y Suzuki, M Ueda - Macromolecules, 2007 - ACS Publications
The regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol using CuCl with 2-substituted pyridine ligands was investigated under an oxygen atmosphere. By …
Number of citations: 31 pubs.acs.org
W Henderson, BK Nicholson, SJ Faville, D Fan… - Journal of …, 2001 - Elsevier
Reactions of the gold(III) dichloride complexes [(N_C)AuCl 2 ] ((N_C)=cycloaurated 2-phenylpyridine, 2-(p-tolyl)pyridine, 2-anilinopyridine or 2-benzylpyridine) with thiosalicylic acid (2-…
Number of citations: 57 www.sciencedirect.com

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